molecular formula C17H18N2O3 B591927 (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 5241-56-5

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B591927
CAS No.: 5241-56-5
M. Wt: 298.342
InChI Key: HHBOFAIEPRHUSR-OAHLLOKOSA-N
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Description

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a benzyl group, an amino group, and a phenylpropanoyl moiety, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-amino-3-phenylpropan-2-one. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities and properties.

    Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The racemic mixture of the compound, which contains both ® and (S) enantiomers.

Uniqueness

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to higher efficacy and selectivity in its applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

benzyl N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737940
Record name Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-56-5
Record name Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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